

## Cross-Reactivity Profile of 1D228 Against Other Kinases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the novel kinase inhibitor **1D228** against a panel of other kinases. The information is compiled from published experimental data to assist in evaluating the selectivity and potential off-target effects of this compound.

## **Summary of Kinase Inhibition Profile**

The small molecule inhibitor **1D228** was developed as a dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK) with potent anti-tumor activity. To assess its selectivity, **1D228** was profiled against a panel of 77 tyrosine kinases at a concentration of 500 nM using Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo kinase assays.

The results indicate that **1D228** exhibits high inhibitory activity against its primary targets, c-Met and the TRK family of kinases (TRKA, TRKB, and TRKC). In addition to its intended targets, **1D228** also demonstrated significant inhibition of AXL, ALK, and MER kinases.

The following table summarizes the quantitative inhibition data available for **1D228** against its key targets.



Kinase Target	IC50 (nM)	Percent Inhibition at 500 nM	Assay Method
c-Met	0.98	>95%	HTRF
TRKA	111.5	Not Reported	HTRF
TRKB	23.68	>95%	HTRF
TRKC	25.48	>95%	HTRF
AXL	Not Reported	>95%	HTRF/ADP-Glo
ALK	Not Reported	>95%	HTRF/ADP-Glo
MER	Not Reported	>95%	HTRF/ADP-Glo

Note: The complete dataset for the 77-kinase panel was referenced as supplementary material (Table S3) in the source publication, but was not directly accessible through the conducted research.

## **Experimental Protocols**

The cross-reactivity profile of **1D228** was determined using HTRF and ADP-Glo kinase assays. A general protocol for such an assay is outlined below.

## Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantifies the phosphorylation of a substrate by a kinase. The principle relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore.

#### Materials:

- Kinase of interest
- Biotinylated substrate
- ATP



- 1D228 or other test compounds
- HTRF Kinase Buffer
- Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)
- Streptavidin-XL665 (acceptor)
- 384-well low-volume plates
- HTRF-compatible plate reader

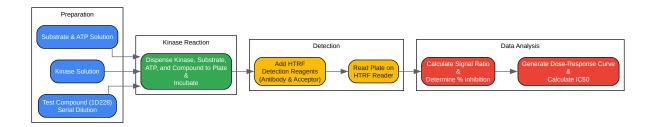
#### Procedure:

- Compound Preparation: A serial dilution of **1D228** is prepared in DMSO.
- Kinase Reaction:
  - The kinase and biotinylated substrate are mixed in the HTRF kinase buffer.
  - The test compound (1D228) is added to the mixture and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
  - The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) at room temperature.
- Detection:
  - The reaction is stopped by adding a detection solution containing EDTA, the Europiumlabeled anti-phospho-antibody, and Streptavidin-XL665.
  - The plate is incubated for a further 60 minutes at room temperature to allow for the binding of the detection reagents.
- Data Acquisition: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).



Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in
this ratio corresponds to an inhibition of kinase activity. IC50 values are determined by
plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data
to a sigmoidal dose-response curve.

# Visualizations Experimental Workflow for Kinase Inhibition Assay

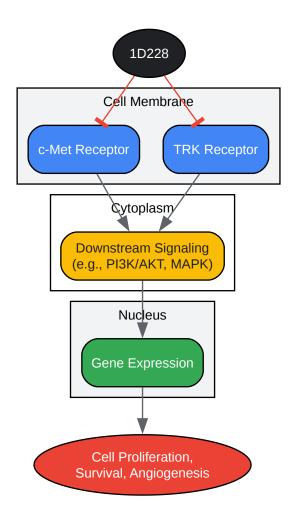


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Caption: Workflow for a typical HTRF-based kinase inhibition assay.

### Simplified Signaling Pathway of c-Met and TRK





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Caption: Inhibition of c-Met and TRK signaling pathways by 1D228.

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